molecular formula C11H12F3N3S B11741758 1-(Dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea

1-(Dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B11741758
M. Wt: 275.30 g/mol
InChI Key: NIJUAACVDABNQR-UHFFFAOYSA-N
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Description

3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a chemical compound with the molecular formula C11H12F3N3S. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently reacts with thiourea to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(DIMETHYLAMINO)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C11H12F3N3S

Molecular Weight

275.30 g/mol

IUPAC Name

1-(dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C11H12F3N3S/c1-17(2)7-15-10(18)16-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,16,18)

InChI Key

NIJUAACVDABNQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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